2-(Trichloroacetyl)pyrrole
Overview
Description
2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole. It undergoes acylation to afford 4-acyl derivatives (4-formyl to 4-hexanoyl).
Scientific Research Applications
2-Pyrrolecarbonitrile, including its trichloroacetyl derivative, can be transformed into various 2,4-difunctionalized compounds and 3-substituted pyrroles, demonstrating utility in chemical synthesis (Anderson et al., 1978).
Star-shaped pyrrole monomers, potentially including trichloroacetyl derivatives, have been used in electrochromic devices, showcasing their utility in material science and technology applications (Ak, Ak, & Toppare, 2006).
The study of trichloroacetyl pyrrole derivatives plays a role in developing new synthetic methods for pyrroles, which are important in the field of organic chemistry (Gilbert, Hue, & Tonks, 2016).
Pyrrole derivatives, including trichloroacetyl pyrroles, have potential in pharmaceutical applications due to their chemical properties. They may be used in developing pharmacologically active molecules (Bandyopadhyay, Rhodes, & Banik, 2013).
In crystal engineering, the pyrrole-2-carboxylate dimer, which can be derived from trichloroacetyl pyrrole, is a robust supramolecular synthon, demonstrating the importance of pyrrole derivatives in this field (Yin & Li, 2006).
Pyrroles, including trichloroacetyl derivatives, are crucial in natural product biosynthesis and are exploited for their unique chemical and electronic features in biological contexts (Walsh, Garneau‐Tsodikova, & Howard-Jones, 2006).
The study of 2-(Trichloroacetyl)pyrrole and its derivatives can contribute to the development of new compounds with unique structural features, as demonstrated in the synthesis of novel compounds with intramolecular proton-transfer H-complex structures (Chipanina et al., 2000).
Pyrrole derivatives, including those with trichloroacetyl groups, are important in synthesizing novel antibacterial agents, highlighting their potential in medicinal chemistry (Takale et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole
Mode of Action
It’s known that the compound undergoes acylation to afford 4-acyl derivatives . This suggests that it might interact with its targets through acylation, leading to changes in the target’s function.
Biochemical Pathways
Given that it undergoes acylation to afford 4-acyl derivatives , it may influence pathways involving acylation reactions.
Result of Action
The acylation process it undergoes could potentially lead to modifications in target molecules, influencing their function .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFDGMDENAEMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313578 | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-72-8 | |
Record name | 35302-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(Trichloroacetyl)pyrrole in scientific research?
A1: this compound serves as a versatile intermediate in synthesizing various compounds, particularly 2,4-disubstituted pyrroles. [] This is due to the reactivity of the trichloroacetyl group, which can be easily modified to introduce different substituents onto the pyrrole ring.
Q2: How does the structure of this compound lend itself to studying biological systems?
A2: this compound forms dimers through N-H•••O=C hydrogen bonding, a type of interaction crucial for protein stability. [] Studying the dimerization of this compound provides insights into the factors influencing protein structure and stability.
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: FTIR spectroscopy is frequently used to investigate the hydrogen bonding interactions of this compound, particularly in dimer formation. [] Additionally, NMR, IR, and MS analyses are used to characterize the structure of this compound and its derivatives. [, , ]
Q4: Has the interaction of this compound with metal surfaces been studied?
A4: Yes, studies have investigated the adsorption of this compound onto silver and gold surfaces using Surface-Enhanced Raman Scattering (SERS). [] These studies revealed that this compound chemisorbs onto these surfaces, suggesting potential applications in biosensor development.
Q5: Are there any crystallographic studies on this compound derivatives?
A5: Yes, several crystal structures of this compound derivatives have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds. [, , , , ]
Q6: What is the significance of studying the hetero-association of this compound?
A6: Research has explored the hetero-association of this compound with toluene, determining the complexation constant and thermodynamic parameters (enthalpy and entropy) of the interaction. [] This information helps understand the compound's interaction with different solvents and its potential applications in separation processes.
Q7: Have any computational studies been performed on this compound?
A7: DFT (Density Functional Theory) calculations have been employed to study the interaction of this compound with silver and gold clusters. [] These calculations validate experimental findings regarding the adsorption of the compound on metal surfaces and provide insights into the nature of the interaction.
Q8: What are some examples of this compound derivatives synthesized and characterized in the literature?
A8: Several derivatives, including N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters, 3-(4-Bromo-1H-pyrrole-2-carboxamido)propanoic acid, and Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, have been synthesized and characterized. [, , ] These derivatives highlight the versatility of this compound as a building block for synthesizing structurally diverse compounds.
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